Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Description
Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a brominated pyrrolopyridine derivative featuring a benzyl ester group at position 1 and a saturated 2,3-dihydro ring system. The bromine atom at position 5 enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the benzyl ester serves as a protective group that can be cleaved under hydrogenolytic conditions. This compound is of interest in medicinal chemistry as a synthetic intermediate for developing kinase inhibitors or other bioactive molecules .
Properties
Molecular Formula |
C15H13BrN2O2 |
|---|---|
Molecular Weight |
333.18 g/mol |
IUPAC Name |
benzyl 5-bromo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C15H13BrN2O2/c16-13-8-12-6-7-18(14(12)17-9-13)15(19)20-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2 |
InChI Key |
KDBRNMGXZOVQHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=N2)Br)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Methodology:
- Starting materials: 2-aminopyridines or related heterocycles
- Reaction conditions: Acidic or thermal cyclization, often using polyphosphoric acid or similar dehydrating agents
- Outcome: Formation of the dihydro-pyrrolo[2,3-b]pyridine core with high regioselectivity
Bromination at the 5-Position
The selective bromination at the 5-position of the pyrrolo[2,3-b]pyridine ring is achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS). The process involves controlled addition at low temperatures to prevent over-bromination.
Reaction conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NBS | Dichloromethane or chloroform | 0°C to room temperature | 10 minutes to 1 hour | ~95% |
- Dissolve the core heterocycle in dichloromethane.
- Add NBS slowly at 0°C, then allow the mixture to warm to room temperature.
- Stir for the specified time to ensure selective substitution.
- Quench with water, extract, and purify by chromatography.
This method is supported by patent data indicating high regioselectivity and yields for similar bromination reactions on pyrrolo[2,3-b]pyridine derivatives.
Esterification to Form Benzyl Carboxylate
The final step involves esterification of the carboxylic acid intermediate with benzyl alcohol, often facilitated by carbodiimide coupling agents or via direct Fischer esterification under acidic conditions.
Methodologies:
Using DCC (Dicyclohexylcarbodiimide):
- React the acid with benzyl alcohol in the presence of DCC and a catalytic amount of DMAP in an inert solvent like dichloromethane.
- Stir at room temperature until completion.
- Filter off dicyclohexylurea byproduct and purify.
-
- Reflux the acid with benzyl alcohol and a catalytic amount of sulfuric acid.
- After completion, neutralize and extract the ester.
Reaction conditions:
| Method | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| DCC coupling | Dichloromethane | Room temperature | 12-24 hours | >85% |
| Fischer esterification | None (reflux) | Reflux | 4-6 hours | Variable |
The choice depends on desired purity and scale, with DCC coupling favored for high purity and controlled conditions.
Supporting Data and Research Findings
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Bromination | NBS | 0°C to RT | ~95% | Patent WO2006063167A1, |
| Esterification | Benzyl alcohol, DCC | RT or reflux | >85% | General esterification protocols, |
The synthesis routes align with documented procedures for related heterocycles, ensuring high regioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3).
Major Products
The major products formed depend on the specific reaction. For example, substitution with an amine would yield an aminated derivative, while coupling reactions would introduce various aryl or vinyl groups .
Scientific Research Applications
Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a synthetic organic compound with a pyrrolo[2,3-b]pyridine structure, a bromo substituent, and a benzyl ester. It has a molecular weight of approximately 312.16 g/mol. The compound features a bicyclic structure that incorporates pyrrole and pyridine rings, which are known for their biological activity and potential therapeutic applications.
Potential Applications in Medicinal Chemistry
This compound has potential applications in medicinal chemistry because its structural features may confer biological activity. It could serve as a lead compound for developing new drugs targeting fibroblast growth factor receptors (FGFRs) or other pathways involved in cancer progression. Additionally, its derivatives may find uses in developing anti-inflammatory or antimicrobial agents.
Biological activities
- FGFRs inhibition In vitro studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines, suggesting that this compound may have similar properties.
- Anti-inflammatory and antimicrobial activities Related compounds have demonstrated anti-inflammatory and antimicrobial activities, indicating that this compound could also possess these therapeutic effects.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets.
Structural Similarity
This compound shares structural similarities with several other compounds within the pyrrolo[2,3-b]pyridine family. The combination of a bromine atom and a benzyl ester group on the pyrrolo[2,3-b]pyridine scaffold may enhance its biological activity compared to other derivatives lacking these functional groups.
Comparable Compounds
| Compound Name | Similarity |
|---|---|
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 0.81 |
| 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one | 0.79 |
| 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | 0.78 |
| 3-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine | 0.84 |
| 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | 0.98 |
| 5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide | 0.94 |
| 5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | 0.94 |
| 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | 0.91 |
| 5-Bromo-3-methyl-N-propylpyridin-2-amine | 0.89 |
Mechanism of Action
The mechanism of action of Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (Compound 9)
- Key Differences : Lacks the 2,3-dihydro saturation and carboxylate ester.
- Synthesis : Achieved via N1-alkylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine with benzyl bromide, yielding 99% .
- Applications : Primarily used as a precursor for further functionalization at position 3 or 5.
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Key Differences : Contains a tert-butyl ester (instead of benzyl) and a methyl group at position 3.
- Properties : Molecular weight = 313.19; commercially available (€390/g for 1g) .
- Advantages : The tert-butyl group enhances steric protection and stability under basic conditions compared to benzyl esters.
Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Key Differences : Ethyl ester at position 2, hydroxyl at position 3, and ethyl at position 6.
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Key Differences : Methyl ester at position 2; fully aromatic ring system.
Structural and Electronic Effects
Biological Activity
Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS No. 201470-59-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will detail its biological properties, including anti-inflammatory effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrrolo derivatives, including this compound. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Table 1: Inhibition of COX Enzymes
The inhibition of COX enzymes can lead to decreased production of prostaglandins, thus alleviating inflammation and associated pain.
Structure-Activity Relationships (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the molecular structure can significantly impact its potency and selectivity.
Key Findings in SAR Studies :
- Bromine Substitution : The presence of bromine at the 5-position enhances anti-inflammatory activity.
- Benzyl Group : The benzyl moiety contributes to lipophilicity, improving cell membrane permeability and bioavailability.
- Pyrrole Ring : The dihydropyrrole structure is essential for maintaining biological activity against various targets .
Study on In Vivo Efficacy
A notable study investigated the efficacy of this compound in a carrageenan-induced paw edema model in rats. The compound demonstrated a significant reduction in edema compared to the control group.
Table 2: In Vivo Anti-inflammatory Activity
This study supports the potential therapeutic application of this compound in treating inflammatory conditions.
Q & A
Q. What synthetic routes are effective for preparing Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate?
The compound is synthesized via N1-alkylation of the pyrrolo[2,3-b]pyridine core. A standard protocol involves reacting 5-bromo-1H-pyrrolo[2,3-b]pyridine with benzyl bromide in acetone under basic conditions (KOH, tetrabutylammonium bisulfate as a phase-transfer catalyst). The reaction proceeds at room temperature, yielding the benzyl-protected derivative with >99% efficiency after purification via silica gel chromatography (heptane/ethyl acetate gradients) . Alternative routes include Fischer indole cyclization in polyphosphoric acid to construct the 5-bromo-7-azaindole scaffold, enabling regioselective substitution .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and purity. Key signals include the benzyl group (δ 4.90–5.09 ppm for CH₂) and aromatic protons (δ 7.05–8.39 ppm) .
- X-ray crystallography (using SHELX programs) resolves absolute configuration and hydrogen-bonding patterns. For example, SHELXL refinement can achieve R-factors <0.04 with high-resolution data .
- Mass spectrometry (HRMS/ESI) validates molecular weight, with deviations <2 ppm for precise assignments .
Q. What are the key reactivity patterns of the bromine substituent in this compound?
The 5-bromo group undergoes cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for functionalization. For example, palladium-catalyzed coupling with phenylacetylene introduces alkynyl groups at position 5, as demonstrated in related pyrrolo[2,3-b]pyridines . The bromine also facilitates halogen-metal exchange for nucleophilic substitutions, though steric hindrance from the benzyl group may require optimized conditions (e.g., low temperatures, THF solvent) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in regiochemical assignments for derivatives?
Conflicting NMR data (e.g., overlapping aromatic signals) can arise in disubstituted analogs. Single-crystal X-ray analysis using SHELX programs provides unambiguous assignments. For example, a study on N-benzyl-pyrrolo[2,3-b]pyridines resolved positional isomerism by comparing experimental bond lengths and torsion angles with density functional theory (DFT)-optimized models . Refinement protocols should include twin detection (via SHELXL) to address potential crystal twinning .
Q. What strategies optimize regioselectivity during functionalization of the pyrrolo[2,3-b]pyridine core?
Regioselectivity is influenced by:
- Electronic effects : The 5-bromo group directs electrophilic substitution to position 3 due to its electron-withdrawing nature.
- Steric control : Bulky substituents (e.g., benzyl) at N1 favor functionalization at less hindered positions. For example, Sonogashira coupling of 5-bromo-3-iodo derivatives proceeds efficiently at position 3 with minimal byproducts .
- Catalytic systems : Palladium/XPhos catalysts enhance selectivity in cross-couplings, as shown in arylations of analogous azaindoles .
Q. How can computational modeling guide the design of derivatives for biological studies?
- Docking studies : The compound’s planar pyrrolopyridine core fits into kinase ATP-binding pockets. Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding affinities for c-MYC G-quadruplex stabilizers, prioritizing derivatives with extended π-systems .
- SAR analysis : Substituents at positions 3 and 5 modulate solubility and target engagement. For instance, nitro or trifluoromethyl groups at position 5 enhance cellular permeability but require balancing with metabolic stability .
Q. What methodological challenges arise in scaling up the synthesis, and how are they addressed?
- Purification bottlenecks : Flash chromatography on silica gel is effective for small-scale syntheses (<1 g) but impractical for larger batches. Switching to countercurrent chromatography (CCC) or recrystallization (e.g., ethyl acetate/heptane) improves yield and purity .
- Byproduct formation : Over-alkylation at N1 can occur with excess benzyl bromide. Kinetic monitoring via TLC or in situ IR spectroscopy helps optimize stoichiometry (1.2 eq. benzyl bromide) and reaction time .
Methodological Insights from Contradictory Data
- Divergent coupling yields : Reported yields for Sonogashira reactions range from 51% to 85% depending on the acetylene partner. Lower yields with electron-deficient acetylenes suggest tuning the base (e.g., using Et₃N instead of DIPEA) to improve efficiency .
- Polymorphism issues : Crystallization solvents (e.g., DMSO vs. MeOH) can produce different solid forms, affecting solubility. Differential scanning calorimetry (DSC) and PXRD are essential for polymorph characterization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
